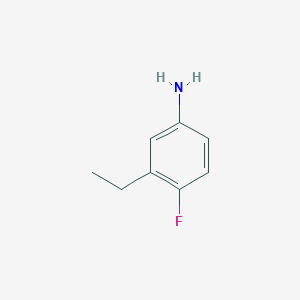

3-Ethyl-4-fluoroaniline

Descripción

Contextual Significance of Fluorinated Aniline (B41778) Derivatives in Contemporary Organic Chemistry

Fluorinated aniline derivatives represent a cornerstone in modern organic chemistry, finding extensive applications in pharmaceuticals, agrochemicals, and materials science. chinesechemsoc.org The strategic incorporation of fluorine atoms into the aniline scaffold imparts unique physicochemical properties that are highly sought after in the design of functional molecules. chinesechemsoc.org Fluorine, being the most electronegative element, can significantly alter a molecule's metabolic stability, lipophilicity, permeability, and basicity. chinesechemsoc.orgalfa-chemistry.com For instance, the introduction of a fluorine atom can block sites of metabolic oxidation, thereby enhancing the in vivo lifetime of a drug candidate. alfa-chemistry.com

In medicinal chemistry, fluorinated anilines are crucial building blocks for a wide array of therapeutic agents. solubilityofthings.comossila.com They are integral to the synthesis of antiviral compounds, including those targeting the influenza A H1N1 virus, and have been used to develop glucocorticoid receptor agonists for treating inflammation. ossila.com The unique electronic properties of the carbon-fluorine bond, one of the strongest covalent single bonds, also make these compounds valuable in materials science for creating specialty polymers and organic electronics like organic light-emitting diodes (OLEDs). chinesechemsoc.orgsolubilityofthings.commetu.edu.tr The ability of the fluorine substituent to modulate electronic properties and intermolecular interactions is a key driver of their use in developing advanced materials. solubilityofthings.com

The synthesis of these compounds has also been a significant area of research, with numerous methods developed for the efficient and selective introduction of fluorine into aromatic rings. beilstein-journals.org These methods range from traditional nucleophilic and electrophilic fluorination to modern transition-metal-catalyzed C-H fluorination, reflecting the high demand for these versatile chemical intermediates. alfa-chemistry.combeilstein-journals.org

Overview of Prior Research on Related Aniline Compounds and their Substituent Effects

The chemical behavior of aniline and its derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents modulate the electron density of the benzene (B151609) ring and the lone pair of electrons on the nitrogen atom, thereby affecting the compound's basicity, nucleophilicity, and reactivity in electrophilic aromatic substitution reactions. chemistrysteps.com

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as alkyl groups (e.g., ethyl), increase the electron density on the aromatic ring and the nitrogen atom, which generally increases the basicity of the aniline derivative compared to aniline itself. chemistrysteps.com Conversely, EWGs, such as halogens (e.g., fluorine) or nitro groups, decrease the electron density of the ring, making the arylamine less basic. chemistrysteps.com

The position of the substituent (ortho, meta, or para) relative to the amino group is also critical. The amino group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. chemistrysteps.com However, the interplay of inductive and resonance effects can lead to complex outcomes. For instance, while fluorine is strongly electron-withdrawing by induction, it is weakly electron-donating by resonance.

In the case of 3-Ethyl-4-fluoroaniline , the molecule possesses both an EDG (the ethyl group at position 3) and an EWG (the fluorine atom at position 4). The ethyl group, being ortho to the amino group, can exert a steric effect in addition to its electronic effect. The fluorine atom, at the para position, strongly influences the electronic character of the molecule through both induction and resonance. Research on various monosubstituted and disubstituted anilines has established that such electronic effects can be quantified and correlated with reaction rates and equilibrium constants, such as the pKa value. cdnsciencepub.comresearchgate.net Studies have shown that electron-releasing substituents accelerate reactions involving electrophilic attack at the nitrogen atom, while electron-withdrawing substituents retard them. cdnsciencepub.com

| Substituent | Position | Electronic Effect | Effect on Basicity (pKa) | Effect on Reactivity (Electrophilic Aromatic Substitution) |

|---|---|---|---|---|

| -H (Aniline) | - | Reference | 4.63 | Activated (ortho, para-directing) |

| -CH₂CH₃ (Ethyl) | para | Donating (Inductive) | Increases | Strongly Activated |

| -F (Fluoro) | para | Withdrawing (Inductive) > Donating (Resonance) | Decreases | Deactivated (ortho, para-directing) |

| -NO₂ (Nitro) | para | Strongly Withdrawing (Inductive & Resonance) | Strongly Decreases | Strongly Deactivated (meta-directing relative to itself) |

Data in the table is generalized from principles of substituent effects. chemistrysteps.comresearchgate.netresearchgate.net

Research Objectives and Scope for Comprehensive Investigation of this compound

The specific substitution pattern of this compound makes it a compound of significant interest for targeted chemical research. The primary research objectives for a comprehensive investigation of this molecule would likely revolve around its synthesis, characterization, and exploration as a precursor for more complex, high-value molecules in medicinal and materials chemistry.

A key research objective would be the development and optimization of synthetic routes to this compound. This involves exploring efficient methods for introducing the ethyl and fluoro substituents onto the aniline core with high regioselectivity and yield.

Furthermore, a thorough investigation would aim to fully characterize the physicochemical properties of this compound. This includes detailed spectroscopic analysis (NMR, IR, MS) and determination of fundamental properties such as melting point, boiling point, and solubility. Quantifying its pKa would provide direct insight into the combined electronic effects of the ethyl and fluoro substituents.

The primary scope of research would be to utilize this compound as a versatile building block. Drawing parallels from structurally related compounds, research would likely focus on:

Pharmaceutical Synthesis: Using it as an intermediate in the synthesis of novel biologically active compounds. For example, the related 3-ethynyl-4-fluoroaniline (B1315292) is an intermediate for anticancer drugs, and 4-ethyl-3-fluoroaniline (B1425877) has been studied for antimicrobial properties. google.com Research could therefore target the synthesis of new kinase inhibitors, antivirals, or other therapeutic agents. ossila.com

Materials Science: Exploring its use in the synthesis of fluorinated polymers or as a component in organic electronic materials. solubilityofthings.commetu.edu.tr The specific electronic profile and potential for hydrogen bonding could be exploited to create materials with tailored properties.

Agrochemical Development: Investigating its potential as a precursor for new herbicides or pesticides, a common application for fluorinated anilines. solubilityofthings.com

| Property | Value | Reference |

|---|---|---|

| CAS Number | 870606-36-3 | sigmaaldrich.com |

| Molecular Formula | C₈H₁₀FN | sigmaaldrich.com |

| Molecular Weight | 139.17 g/mol | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

3-ethyl-4-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACCCHKDZYEEGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Ethyl 4 Fluoroaniline and Analogous Structures

Strategic Approaches to Regioselective Halogenation and Amine Introduction

The introduction of fluorine and an amino group onto an aromatic ring with specific positional control requires careful selection of synthetic routes. Key strategies involve electrophilic fluorination, nucleophilic aromatic substitution, and the reduction of nitroarene precursors.

Electrophilic Fluorination Strategies for Aromatic Systems

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile, in this case, an electron-rich aromatic ring, with an electrophilic fluorine source. wikipedia.orgsigmaaldrich.com This method is a powerful tool for the direct installation of fluorine onto arenes. For the synthesis of 3-Ethyl-4-fluoroaniline, a plausible precursor would be 3-ethylaniline. The amino group is a strong activating group and, along with the ethyl group, directs electrophiles to the ortho and para positions. The fluorination would be expected to occur predominantly at the para-position relative to the highly activating amino group, yielding the desired product.

A variety of modern electrophilic fluorinating agents, often containing a nitrogen-fluorine (N-F) bond, have been developed to be safer and more manageable than elemental fluorine. wikipedia.org These reagents are designed to remove electron density from the fluorine atom, enhancing its electrophilicity. wikipedia.org Reagents like Selectfluor® have proven effective for the fluorination of various aromatic and heterocyclic compounds. rsc.orgmdpi.com

| Reagent Name | Abbreviation | Characteristics |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Cationic N-F reagent; highly stable, efficient, and commercially available. wikipedia.orgorganic-chemistry.org |

| N-Fluorobenzenesulfonimide | NFSI | Neutral N-F reagent; widely used for fluorinating a range of nucleophiles. wikipedia.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | A neutral N-F reagent used in various electrophilic fluorination reactions. wikipedia.org |

The reaction is typically carried out in a suitable solvent, and the choice of conditions can influence the yield and regioselectivity. For instance, the fluorination of 1,2-dihydropyridines with Selectfluor® in acetonitrile (B52724) at 0°C has been shown to be an effective method for producing fluorinated dihydropyridines. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) Routes from Halonitrobenzenes

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto aromatic rings that are activated by strongly electron-withdrawing groups, such as nitro groups. core.ac.uknih.gov The mechanism involves a two-step process: addition of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. core.ac.uksemanticscholar.org

A viable pathway to this compound using this strategy would involve a precursor like 1-ethyl-2,4-dinitrobenzene (B186726) or a dihalonitrobenzene. For example, the synthesis of the key intermediate, 4-Ethyl-1-fluoro-2-nitrobenzene, can be achieved through electrophilic nitration of 4-ethyl-1-fluorobenzene. The subsequent step in the synthesis of the target aniline (B41778) is the reduction of this nitro-intermediate. Alternatively, starting with a substrate like 1,2-difluoro-4-nitrobenzene, a selective SNAr reaction with an ethyl nucleophile (e.g., an organocuprate) could potentially install the ethyl group, followed by reduction of the nitro group. The regioselectivity of the SNAr reaction is dictated by the positions of the activating groups. nih.gov

| Starting Material | Reagents | Intermediate Product | Key Transformation |

|---|---|---|---|

| 4-Ethyl-1-fluorobenzene | HNO₃, H₂SO₄ | 4-Ethyl-1-fluoro-2-nitrobenzene | Electrophilic nitration ortho to the ethyl group and meta to the fluorine. |

| 1-Ethyl-2,4-dinitrobenzene | KF, phase-transfer catalyst | 4-Ethyl-1-fluoro-2-nitrobenzene | SNAr displacement of a nitro group by fluoride. |

Reductive Methodologies for Nitroarene Precursors

The reduction of a nitro group to a primary amine is one of the most fundamental and widely used transformations in the synthesis of anilines. acs.orgnih.gov This step is crucial in multi-step syntheses where the nitro group is used as a potent electron-withdrawing and directing group before being converted to the desired amino functionality. The precursor 4-Ethyl-1-fluoro-2-nitrobenzene is readily converted to this compound via this method. nih.gov

Catalytic hydrogenation is the most common industrial method, typically employing hydrogen gas and a heterogeneous metal catalyst. acs.org This approach is highly efficient and produces water as the only byproduct. acs.orgnih.gov While catalysts like Palladium on carbon (Pd/C) and Raney-Ni are frequently used, recent research has focused on developing more chemoselective and cost-effective catalysts from base metals like manganese and iron. nih.govresearchgate.net

Another important technique is catalytic transfer hydrogenation, which uses a hydrogen donor molecule (like hydrazine (B178648), formic acid, or isopropanol) in place of H₂ gas, offering operational simplicity. researcher.life

| Method | Catalyst/Reagents | Conditions | Advantages | Considerations |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney-Ni | Pressurized H₂ atmosphere | High efficiency, clean (water byproduct). nih.gov | Requires specialized pressure equipment. |

| Base-Metal Catalysis | H₂, Air-stable Mn or Fe complexes | Relatively mild conditions nih.gov | Cost-effective, high functional group tolerance. acs.orgnih.gov | Catalyst preparation can be complex. |

| Transfer Hydrogenation | HCOOH, Hydrazine, NaBH₄ with a catalyst | No H₂ gas required | Operationally simple, avoids high pressure. researcher.life | Stoichiometric reductant is consumed. |

Mechanistic studies suggest that the catalytic hydrogenation of nitroarenes can proceed through intermediates such as nitroso compounds and hydroxylamines. acs.orgnih.govnih.gov Controlling reaction conditions is important to avoid the accumulation of potentially unstable intermediates. mt.com

Techniques for Ethyl Group Introduction and Positional Selectivity

Achieving the correct placement of the ethyl group requires methods that can overcome the directing effects of other substituents on the ring. Classical alkylation strategies and modern directed metallation techniques offer different levels of regiochemical control.

Alkylation Strategies on Fluorinated Aromatic Rings

The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring. wikipedia.org Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkylating agent (like an alkyl halide) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com

To synthesize this compound, one might consider the ethylation of a 4-fluoroaniline (B128567) precursor. However, a significant challenge arises from the fact that the amino group of aniline is a Lewis base, which reacts with the AlCl₃ catalyst. This interaction forms a salt, placing a positive charge on the nitrogen and strongly deactivating the aromatic ring towards further electrophilic substitution. quora.comquora.com

To circumvent this issue, the amino group must first be protected. A common strategy is to convert the aniline to an acetanilide. The resulting amide group is still an ortho, para-director but is less basic and does not irreversibly complex with the Lewis acid. In the case of 4-fluoroacetanilide, both the acylamino group and the fluorine atom are ortho, para-directors. Ethylation would be directed to the position ortho to the powerful acylamino directing group, which is the desired C-3 position. After alkylation, the protecting group can be removed by hydrolysis to reveal the free amine.

Directed Ortho-Metallation for Ortho-Functionalization

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of substituted aromatic rings. wikipedia.org The strategy relies on a "directing metalation group" (DMG) which coordinates to an organolithium base (e.g., n-butyllithium). unblog.frbaranlab.org This coordination directs the base to deprotonate the nearest ortho-position, creating a specific aryllithium intermediate. This intermediate can then be trapped by an electrophile to introduce a substituent with excellent positional control. wikipedia.org

For the synthesis of this compound, DoM offers a precise route. The amino group of a 4-fluoroaniline precursor can be protected with a group that also serves as an effective DMG, such as a pivaloyl (-COC(CH₃)₃) or carbamate (B1207046) group. uwindsor.caacs.org For example, in N-pivaloyl-4-fluoroaniline, the pivaloylamino group is a potent DMG. acs.org Treatment with a strong base like sec-butyllithium (B1581126) in the presence of an additive like TMEDA (tetramethylethylenediamine) would lead to selective deprotonation at the C-3 position, ortho to the DMG. baranlab.org The resulting lithiated species can then be quenched with an ethylating agent, such as ethyl iodide or diethyl sulfate, to introduce the ethyl group at the desired position. Subsequent deprotection of the pivaloyl group regenerates the aniline. Fluorine itself can also act as a directing group, further favoring lithiation at the adjacent position. researchgate.net

| Method | Substrate | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | 4-Fluoroaniline | 1. Amine protection (e.g., acetylation). 2. Ethylation with Et-X / Lewis Acid. 3. Deprotection. | Uses common and inexpensive reagents. wikipedia.org | Requires protection/deprotection steps; risk of polysubstitution. quora.comquora.com |

| Directed Ortho-Metallation (DoM) | 4-Fluoroaniline | 1. Amine protection with a DMG (e.g., pivaloyl). 2. Lithiation with R-Li. 3. Quench with ethyl electrophile. 4. Deprotection. | Excellent regioselectivity; predictable outcomes. wikipedia.orgbaranlab.org | Requires strong organolithium bases and anhydrous conditions. |

Suzuki-Miyaura and Sonogashira Reactions

The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst, represents a viable method for the synthesis of this compound. A plausible synthetic route would involve the coupling of a 3-halo-4-fluoroaniline derivative with an ethylboronic acid or its ester. While specific literature on the Suzuki-Miyaura coupling for this compound is not abundant, the reaction is widely used for the synthesis of substituted anilines. For instance, the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with a variety of boronic esters has been demonstrated to proceed with good to excellent yields, showcasing the reaction's tolerance to the free amino group. nih.gov

The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, can be employed to synthesize alkynyl-substituted fluoroanilines, which can then be further functionalized. A potential pathway to an analog of this compound could involve the Sonogashira coupling of a 3-halo-4-fluoroaniline with a protected acetylene, followed by deprotection and subsequent reduction of the alkyne to an ethyl group. The Sonogashira reaction is known for its mild reaction conditions and functional group tolerance. libretexts.org

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of fine chemicals like this compound is crucial for environmental sustainability and economic viability.

Development of Solvent-Free Reaction Conditions

Solvent-free, or neat, reaction conditions are highly desirable as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. Research has shown that the synthesis of 2-anilino nicotinic acid derivatives can be achieved efficiently under solvent- and catalyst-free conditions by heating a mixture of 2-chloronicotinic acid and aniline derivatives. nih.gov This approach, if applicable to the synthesis of this compound, could significantly improve the greenness of the process. For example, a nucleophilic aromatic substitution reaction between a suitable precursor and an ethylating agent could potentially be carried out under solvent-free conditions.

Catalytic Transformations Utilizing Transition Metals

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective transformations.

Palladium: Palladium catalysts are extensively used in cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions, as mentioned above. Their high efficiency and functional group tolerance make them suitable for the synthesis of complex molecules like this compound. nih.gov

Copper: Copper catalysts are often used as co-catalysts in Sonogashira reactions and can also mediate various C-N and C-C bond-forming reactions. libretexts.org

Nickel: Nickel catalysts are emerging as a more sustainable and cost-effective alternative to palladium for cross-coupling reactions.

Ruthenium: Ruthenium catalysts are known for their utility in a variety of transformations, including hydrogenation and metathesis reactions, which could be applied in multi-step syntheses of this compound.

Atom Economy and Waste Minimization Strategies

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. primescholars.comjocpr.comrsc.orgrsc.org Addition and rearrangement reactions are inherently 100% atom-economical. In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy.

For the synthesis of this compound, strategies to improve atom economy include:

Designing synthetic routes that maximize the incorporation of all starting materials into the final product. For example, a direct C-H ethylation of 4-fluoroaniline would be highly atom-economical, although challenging to achieve selectively at the 3-position.

Utilizing catalytic reactions over stoichiometric ones. Catalysts are used in small amounts and can be recycled, reducing waste generation.

Minimizing the use of protecting groups, which add steps and generate waste. researchgate.net

By carefully designing the synthetic pathway and choosing appropriate reagents and catalysts, the atom economy of the synthesis of this compound can be maximized, leading to a more sustainable and cost-effective process.

Exploration of Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced process control, and easier scalability. The selective hydrogenation of halogenated nitroaromatics to haloanilines has been successfully demonstrated in both batch and flow reactors, highlighting the potential for precise control over reaction time to achieve high conversions and selectivities. acs.org

Investigations into the Chemical Reactivity and Transformation of 3 Ethyl 4 Fluoroaniline

Electrophilic Aromatic Substitution (EAS) Reactions of the Aromatic Nucleus

The benzene (B151609) ring of 3-Ethyl-4-fluoroaniline is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating resonance effect of the amino group. allen.inbyjus.com This group directs incoming electrophiles primarily to the positions ortho and para to itself. In this specific molecule, the para position (C1) is occupied by the ethyl group's attachment point. The positions ortho to the amine are C2 and C6. The fluorine atom at C4, while deactivating through induction, also directs ortho and para via resonance. The ethyl group at C3 is a weak activator and ortho-, para-director.

The cumulative effect of these substituents makes the C2 and C6 positions the most likely sites for electrophilic attack. The powerful activating effect of the amino group is the dominant directive influence. libretexts.org Steric hindrance from the adjacent ethyl group at C3 may influence the regioselectivity, potentially favoring substitution at the C6 position over the more crowded C2 position.

Halogenation Studies

Due to the highly activated nature of the aniline (B41778) ring, halogenation is expected to proceed rapidly. libretexts.org Reaction with reagents like bromine (Br₂) would likely not require a Lewis acid catalyst and could even lead to polysubstitution if not carefully controlled. The primary products would be the result of substitution at the positions ortho to the amino group.

Table 1: Predicted Products of Halogenation of this compound

| Reagent | Conditions | Predicted Major Product(s) |

| Br₂ in CCl₄ | Room Temperature | 2-Bromo-3-ethyl-4-fluoroaniline and 6-Bromo-3-ethyl-4-fluoroaniline |

| Excess Br₂ | Room Temperature | 2,6-Dibromo-3-ethyl-4-fluoroaniline |

Nitration and Sulfonation Reactions

Direct nitration and sulfonation of anilines with strong acids like nitric acid and sulfuric acid are complex. The basic amino group is protonated in the highly acidic medium, forming the anilinium ion (-NH₃⁺). chemistrysteps.com This ion is strongly deactivating and a meta-director, which would lead to the formation of undesired products.

To achieve controlled substitution at the positions activated by the amine, a protection strategy is typically employed. libretexts.orglibretexts.org The amino group is first acylated, for example with acetic anhydride, to form an amide (N-(3-ethyl-4-fluorophenyl)acetamide). This amide group is still an ortho-, para-director but is less activating than the free amine, allowing for monosubstitution and preventing protonation. Following the EAS reaction, the protecting acetyl group can be removed by hydrolysis to regenerate the amine.

Table 2: Predicted Products of Protected Nitration and Sulfonation

| Step | Reagent | Intermediate/Product |

| 1. Protection | Acetic Anhydride | N-(3-ethyl-4-fluorophenyl)acetamide |

| 2. Nitration | HNO₃, H₂SO₄ | N-(2-nitro-3-ethyl-4-fluorophenyl)acetamide and N-(6-nitro-3-ethyl-4-fluorophenyl)acetamide |

| 3. Deprotection | H₃O⁺, heat | 2-Nitro-3-ethyl-4-fluoroaniline and 6-Nitro-3-ethyl-4-fluoroaniline |

| 2. Sulfonation | Fuming H₂SO₄ | 2-Amino-6-ethyl-5-fluorobenzenesulfonic acid |

| 3. Deprotection | H₃O⁺, heat | 2-Amino-6-ethyl-5-fluorobenzenesulfonic acid |

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions generally fail with anilines. byjus.com The basic amino group acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex. This deactivates the aromatic ring towards electrophilic attack. chemistrysteps.comwikipedia.org

As with nitration and sulfonation, this limitation can be overcome by protecting the amino group as an amide. The resulting N-acylated derivative, N-(3-ethyl-4-fluorophenyl)acetamide, has a moderately activated ring and does not complex with the Lewis acid catalyst in the same manner. Friedel-Crafts acylation can then proceed, with the acyl group being directed to the positions ortho to the activating amide group. Subsequent hydrolysis removes the protecting group to yield the acylated aniline. libretexts.org

Table 3: Predicted Outcome of Protected Friedel-Crafts Acylation

| Step | Reagent | Conditions | Intermediate/Product |

| 1. Protection | Acetic Anhydride | - | N-(3-ethyl-4-fluorophenyl)acetamide |

| 2. Acylation | Acetyl Chloride, AlCl₃ | Heat | N-(2-acetyl-3-ethyl-4-fluorophenyl)acetamide and N-(6-acetyl-3-ethyl-4-fluorophenyl)acetamide |

| 3. Deprotection | H₃O⁺, heat | - | 1-(2-Amino-6-ethyl-5-fluorophenyl)ethanone and 1-(2-Amino-4-ethyl-3-fluorophenyl)ethanone |

Nucleophilic Reactivity and Derivatization at the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile. This allows for a variety of derivatization reactions directly at the amine functionality.

Acylation and Sulfonylation Reactions

The amine group of this compound readily reacts with acylating and sulfonylating agents. The reaction with acyl halides (like acetyl chloride) or acid anhydrides (like acetic anhydride) yields N-substituted amides. Similarly, reaction with sulfonyl chlorides (like p-toluenesulfonyl chloride) in the presence of a base (like pyridine) produces the corresponding sulfonamides. These reactions are typically high-yielding and are fundamental in the derivatization of anilines.

Table 4: Derivatization at the Amine Functionality

| Reaction Type | Reagent | Product Class | Example Product Name |

| Acylation | Acetyl Chloride | Amide | N-(3-ethyl-4-fluorophenyl)acetamide |

| Acylation | Benzoyl Chloride | Amide | N-(3-ethyl-4-fluorophenyl)benzamide |

| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide | N-(3-ethyl-4-fluorophenyl)-4-methylbenzenesulfonamide |

Imine and Schiff Base Formation

Primary amines, including substituted anilines, undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.gov The reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org This process is typically catalyzed by a small amount of acid and often requires the removal of water to drive the equilibrium towards the product. study.com Fluorinated anilines are known substrates for these transformations, forming stable imine products. nih.gov

Table 5: Examples of Imine (Schiff Base) Formation

| Carbonyl Compound | Conditions | Product Name |

| Benzaldehyde | Mild acid (e.g., acetic acid), heat | (E)-N-benzylidene-3-ethyl-4-fluoroaniline |

| Acetone | Mild acid, heat | N-(propan-2-ylidene)-3-ethyl-4-fluoroaniline |

| Cyclohexanone | Mild acid, heat | N-cyclohexylidene-3-ethyl-4-fluoroaniline |

Reactivity of the Ethyl Side Chain

The ethyl group attached to the aromatic ring of this compound possesses benzylic protons (protons on the carbon adjacent to the ring), which exhibit enhanced reactivity compared to standard aliphatic protons. This allows for selective transformations at the side chain.

The ethyl side chain can be oxidized using strong oxidizing agents. The position of the ethyl group is benzylic, making the C-H bonds at this position weaker and more susceptible to oxidation. masterorganicchemistry.com Treatment of an alkylbenzene with hot, alkaline potassium permanganate (B83412) (KMnO₄) followed by acidic workup is a classic method for converting the alkyl group into a carboxylic acid. masterorganicchemistry.com Applying this to this compound is expected to oxidize the ethyl group to a carboxyl group, yielding 3-Amino-6-fluorobenzoic acid. It is important to note that the aniline group is also sensitive to oxidation, and protection of the amine (e.g., via acylation) may be necessary to prevent undesired side reactions and achieve a clean transformation. researchgate.netacs.orgresearchgate.netopenaccessjournals.com

| Starting Material | Reagents | Expected Product |

|---|---|---|

| This compound | 1. KMnO₄, OH⁻, Heat; 2. H₃O⁺ | 3-Amino-6-fluorobenzoic acid |

The benzylic protons of the ethyl group can be selectively replaced by a halogen atom via a free-radical mechanism. libretexts.orgchemistrysteps.com N-Bromosuccinimide (NBS) is a highly effective reagent for this purpose, known as the Wohl-Ziegler reaction. missouri.edu The reaction is typically carried out in a nonpolar solvent like carbon tetrachloride (CCl₄) and requires a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), along with heat or UV light. commonorganicchemistry.comyoutube.com This method selectively brominates the benzylic position, leading to the formation of 3-(1-bromoethyl)-4-fluoroaniline, while leaving the aromatic ring and the terminal methyl protons untouched. masterorganicchemistry.com

| Starting Material | Reagents | Expected Product |

|---|---|---|

| This compound | N-Bromosuccinimide (NBS), AIBN, CCl₄, Heat | 3-(1-Bromoethyl)-4-fluoroaniline |

Cyclization and Annulation Reactions to Form Novel Ring Systems

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds through reactions that involve the formation of new rings fused to the parent benzene ring.

Substituted quinolones, particularly 4-hydroxyquinolones, can be synthesized from this compound using established methods like the Gould-Jacobs reaction. wikipedia.orgmdpi.com This reaction involves two main steps. First, the aniline is condensed with an alkoxymethylenemalonate, such as diethyl ethoxymethylenemalonate (DEEM), typically by heating the reactants together. orgsyn.orgnih.gov This step forms an intermediate, diethyl 2-((3-ethyl-4-fluorophenylamino)methylene)malonate, through a nucleophilic substitution of the ethoxy group.

In the second step, this intermediate undergoes a thermal cyclization at high temperatures (often around 250 °C), usually in a high-boiling solvent like diphenyl ether. mdpi.comlookchem.com This intramolecular condensation results in the formation of the quinolone ring system. Subsequent hydrolysis of the ester group at the 3-position, followed by decarboxylation, can yield the final quinolone derivative. The initial product from the Gould-Jacobs cyclization of the DEEM adduct is ethyl 6-ethyl-7-fluoro-4-hydroxyquinoline-3-carboxylate.

| Reactant A | Reactant B | Intermediate | Final Cyclized Product |

|---|---|---|---|

| This compound | Diethyl ethoxymethylenemalonate (DEEM) | Diethyl 2-((3-ethyl-4-fluorophenylamino)methylene)malonate | Ethyl 6-ethyl-7-fluoro-4-hydroxyquinoline-3-carboxylate |

N-aryl substituted azacycles, such as pyrrolidines and piperidines, can be synthesized from this compound by reacting it with cyclic ethers. This transformation is commonly mediated by a Lewis acid, with titanium tetrachloride (TiCl₄) being a particularly effective reagent. rsc.orgrsc.org The reaction involves the TiCl₄-mediated ring-opening of a cyclic ether, such as tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) (THP), and subsequent C-N bond formation with the aniline. nih.govresearchgate.net

For example, heating this compound with THF in the presence of TiCl₄ in a suitable solvent like toluene (B28343) leads to the formation of 1-(3-ethyl-4-fluorophenyl)pyrrolidine. nih.gov Similarly, using tetrahydropyran as the cyclic ether under similar conditions would yield 1-(3-ethyl-4-fluorophenyl)piperidine. This method provides a direct route to saturated N-aryl heterocycles. rsc.org

| Reactant A | Reactant B (Cyclic Ether) | Reagents | Product Name | Product Class |

|---|---|---|---|---|

| This compound | Tetrahydrofuran (THF) | TiCl₄, Toluene, Heat | 1-(3-Ethyl-4-fluorophenyl)pyrrolidine | N-Aryl Pyrrolidine (B122466) |

| This compound | Tetrahydropyran (THP) | TiCl₄, Toluene, Heat | 1-(3-Ethyl-4-fluorophenyl)piperidine | N-Aryl Piperidine |

Construction of Triazole-Based Scaffolds

Triazoles are five-membered heterocyclic rings containing three nitrogen atoms, existing as either 1,2,3-triazoles or 1,2,4-triazoles. These structures are of significant interest in medicinal and materials chemistry. This compound can be utilized to synthesize both isomeric forms through distinct synthetic strategies.

A common and powerful method for the synthesis of 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction involves the coupling of a terminal alkyne with an azide (B81097). This compound can be chemically modified to serve as either the azide or the alkyne component.

Preparation of an Aryl Azide: The amino group of this compound can be converted into an azide group. This is typically achieved through a diazotization reaction with sodium nitrite (B80452) in an acidic medium, followed by treatment with sodium azide. The resulting 1-azido-3-ethyl-4-fluorobenzene can then react with various terminal alkynes to produce 1,4-disubstituted 1,2,3-triazoles.

Preparation of a Terminal Alkyne: Alternatively, anilines can be precursors to phenylacetylenes. For instance, the closely related compound 3-bromo-4-fluoronitrobenzene (B1266112) is used to prepare 3-ethynyl-4-fluoroaniline (B1315292), demonstrating the feasibility of introducing an alkyne moiety onto this ring system. google.com A similar strategy could be applied to develop an alkyne derivative from this compound, which could then react with various organic azides.

The CuAAC reaction is valued for its high efficiency, mild reaction conditions, and high regioselectivity, exclusively yielding the 1,4-disubstituted isomer. nih.gov

Table 1: Representative Components for CuAAC Synthesis of 1,2,3-Triazoles

| Role | Reactant Derived from this compound | Co-Reactant | Catalyst System | Typical Solvent | Product Class |

|---|---|---|---|---|---|

| Azide Component | 1-Azido-3-ethyl-4-fluorobenzene | Terminal Alkyne (e.g., Phenylacetylene) | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O or DMF/H₂O | 1-(3-Ethyl-4-fluorophenyl)-4-phenyl-1H-1,2,3-triazole |

| Alkyne Component | 3-Ethynyl-4-fluoroaniline (analog) | Organic Azide (e.g., Benzyl Azide) | CuI, Base (e.g., Et₃N) | THF or Dioxane | 1-Benzyl-4-(3-amino-2-fluorophenyl)-1H-1,2,3-triazole Derivative |

Benzothiazole (B30560) and Pyrazole (B372694) Ring Formation

The structure of this compound is also well-suited for the synthesis of fused heterocyclic systems such as benzothiazoles and for the construction of pyrazole rings.

Benzothiazole Ring Formation

The synthesis of benzothiazoles from anilines is a classic transformation in heterocyclic chemistry. The Hugershoff reaction provides a direct method for constructing the 2-aminobenzothiazole (B30445) core. This reaction has been documented for structurally similar compounds like 3-chloro-4-fluoroaniline. orientjchem.org In this process, this compound would react with potassium thiocyanate (B1210189) in the presence of a halogen, typically bromine, in an acidic solvent like acetic acid. The reaction proceeds through an initial thiocyanation of the aniline at the position ortho to the amino group, followed by an intramolecular cyclization to form the thiazole (B1198619) ring. This would yield 2-amino-7-ethyl-6-fluorobenzothiazole, a valuable scaffold for further chemical elaboration.

Table 2: Reaction Scheme for Benzothiazole Formation

| Starting Material | Reagents | Solvent | Key Transformation | Expected Product |

|---|---|---|---|---|

| This compound | 1. Potassium Thiocyanate (KSCN) 2. Bromine (Br₂) | Glacial Acetic Acid | Electrophilic Thiocyanation and Intramolecular Cyclization | 2-Amino-7-ethyl-6-fluorobenzothiazole |

Pyrazole Ring Formation

The Knorr pyrazole synthesis is one of the most fundamental methods for creating pyrazole rings. nih.govslideshare.net The reaction involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. To utilize this compound in this synthesis, it must first be converted into its corresponding hydrazine derivative, 3-ethyl-4-fluorophenylhydrazine. This conversion is a standard two-step process involving:

Diazotization: Reaction of the aniline with sodium nitrite and a strong acid (e.g., HCl) at low temperatures to form a diazonium salt.

Reduction: The resulting diazonium salt is then reduced, for example with tin(II) chloride or sodium sulfite, to yield the target phenylhydrazine.

Once prepared, 3-ethyl-4-fluorophenylhydrazine can be reacted with a 1,3-dicarbonyl compound, such as ethyl acetoacetate. The condensation reaction typically proceeds under acidic or neutral conditions and results in the formation of a substituted pyrazolone, which is a tautomer of a hydroxypyrazole. The regioselectivity of the cyclization depends on which carbonyl group of the dicarbonyl compound undergoes the initial reaction. nih.gov

Table 3: Knorr Synthesis Pathway for Pyrazole Formation

| Step | Reactant | Reagents | Intermediate/Product |

|---|---|---|---|

| 1: Hydrazine Synthesis | This compound | 1. NaNO₂, HCl (aq), 0-5 °C 2. SnCl₂ or Na₂SO₃ | 3-Ethyl-4-fluorophenylhydrazine |

| 2: Pyrazole Formation | 3-Ethyl-4-fluorophenylhydrazine | Ethyl Acetoacetate (a 1,3-dicarbonyl compound) | 1-(3-Ethyl-4-fluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one |

Theoretical and Computational Chemistry of 3 Ethyl 4 Fluoroaniline

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental structural and electronic characteristics of molecules. nih.gov Methods like Hartree-Fock (HF) and other ab initio approaches also serve as valuable tools. For molecules like substituted anilines, the B3LYP functional combined with a basis set such as 6-311++G(d,p) is frequently used to achieve a balance between computational cost and accuracy in predicting molecular properties. nih.govglobalresearchonline.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 3-ethyl-4-fluoroaniline, this process would involve calculating bond lengths, bond angles, and dihedral (torsional) angles that result in the global minimum on the potential energy surface.

Table 1: Predicted Structural Parameters from Geometry Optimization for this compound This table is illustrative and shows the type of data obtained from geometry optimization calculations.

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C-N | ~1.39 - 1.41 |

| C-F | ~1.35 - 1.37 |

| C-C (ring) | ~1.38 - 1.40 |

| C-C (ethyl) | ~1.53 - 1.55 |

| N-H | ~1.01 - 1.02 |

| **Bond Angles (°) ** | |

| C-N-H | ~110 - 113 |

| H-N-H | ~108 - 111 |

| C-C-F | ~118 - 120 |

| **Dihedral Angles (°) ** | |

| C-C-N-H | Variable (defines NH₂ orientation) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Charge Distribution)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy to become excited, indicating higher chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom of the amino group, reflecting its electron-donating character. The LUMO is anticipated to be distributed over the aromatic ring. The electron-donating ethyl group and the electron-withdrawing fluorine atom will influence the precise energies and spatial distributions of these orbitals. Mulliken population analysis or other charge-distribution schemes can further quantify the partial atomic charges, revealing how electron density is distributed across the molecule. chemrxiv.org

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound

| Property | Description | Predicted Outcome for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | A relatively high negative value, indicative of electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | A less negative (or positive) value, indicative of electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A moderate value, suggesting the molecule is stable but capable of undergoing chemical reactions. |

| Charge Distribution | Partial charges on atoms | Negative charge concentrated on N and F atoms; positive charges on H atoms of the NH₂ group. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, allowing for the immediate identification of electron-rich and electron-poor regions. This is invaluable for predicting how a molecule will interact with other chemical species. nih.gov

In an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. chemrxiv.org For this compound, the MEP surface would likely show a significant negative potential around the fluorine atom and the nitrogen atom due to their high electronegativity and lone pairs of electrons. The hydrogen atoms of the amino group would exhibit positive potential, making them sites for hydrogen bonding. nih.gov

Simulated Vibrational Spectra (Infrared and Raman) and Band Assignment

Computational methods can simulate the vibrational spectra (Infrared and Raman) of a molecule with a high degree of accuracy. globalresearchonline.net By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical method, leading to excellent agreement with experimental data. nih.gov

A detailed assignment of each vibrational mode can be achieved by analyzing the potential energy distribution (PED). For this compound, characteristic vibrational modes would include:

N-H stretching of the amino group, typically appearing in the 3400-3500 cm⁻¹ region.

C-H stretching from the aromatic ring and the ethyl group (2900-3100 cm⁻¹).

C=C stretching within the aromatic ring (1500-1600 cm⁻¹).

N-H bending (scissoring) vibrations (~1600 cm⁻¹).

C-F stretching , which is a strong vibration often found in the 1200-1300 cm⁻¹ range.

C-N stretching (~1250-1350 cm⁻¹).

Comparing the simulated IR and Raman spectra helps in a comprehensive assignment of the molecule's vibrational fingerprints. globalresearchonline.net

UV-Visible Absorption Spectra Simulation and Excitation Energies

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra (UV-Visible) of molecules. mdpi.comscielo.org.za This analysis provides information about the electronic transitions between molecular orbitals that occur when a molecule absorbs light. The calculations yield the excitation energies (corresponding to absorption wavelengths, λmax) and the oscillator strengths (f), which relate to the intensity of the absorption bands. scielo.org.za

For aromatic compounds like this compound, the UV-Vis spectrum is typically dominated by π → π* transitions within the benzene (B151609) ring. The analysis would identify the specific orbitals involved in the most significant electronic transitions, often from the HOMO or nearby occupied orbitals to the LUMO or nearby unoccupied orbitals. scielo.org.za Solvation effects can also be modeled using methods like the Polarizable Continuum Model (PCM) to simulate the spectrum in different solvents. nih.gov

Reactivity Prediction and Reaction Mechanism Elucidation

The data derived from quantum chemical calculations serve as the foundation for predicting a molecule's reactivity. Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of chemical behavior.

Table 3: Key Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. A larger HOMO-LUMO gap correlates with greater hardness. irjweb.com |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The "escaping tendency" of electrons from a system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the ability of a species to accept electrons. irjweb.com |

These descriptors, along with the insights from FMO and MEP analyses, allow for the prediction of how this compound will behave in chemical reactions. For instance, the electron-rich nature of the aromatic ring, particularly at positions ortho and para to the activating amino group, suggests it will be susceptible to electrophilic aromatic substitution. The MEP map would pinpoint the most likely sites for such reactions. Computational chemistry can further be used to model reaction pathways, calculate activation energies, and elucidate detailed reaction mechanisms.

Transition State Characterization and Activation Energy Calculations

The characterization of transition states and the calculation of activation energies are fundamental to understanding the kinetics and mechanisms of chemical reactions. These calculations help in identifying the energy barriers for a reaction, providing a quantitative measure of how fast a reaction is likely to proceed. For this compound, such studies could elucidate its reactivity in various chemical transformations. Despite the utility of this information, specific studies detailing the transition state geometries and activation energies for reactions involving this compound have not been reported in the reviewed literature.

Reaction Pathway Mapping and Selectivity Prediction

Computational mapping of reaction pathways is crucial for predicting the likely outcomes of a chemical reaction, especially when multiple products can be formed. By calculating the energies of intermediates and transition states, chemists can predict the most favorable reaction pathway and thus the major product, which is key for designing selective syntheses. Research focused on mapping the reaction pathways and predicting the regioselectivity or stereoselectivity of reactions involving this compound is not currently available.

Evaluation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics. Computational methods are frequently used to predict the NLO properties of molecules, such as their hyperpolarizabilities. These predictions can guide the synthesis of new materials with enhanced NLO activity. An evaluation of the NLO properties of this compound through computational modeling has not been documented in scientific papers.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It is particularly useful for studying donor-acceptor interactions and intramolecular charge transfer (ICT), which are crucial for understanding a molecule's reactivity and electronic properties. A comprehensive NBO analysis of this compound, detailing the specific donor-acceptor interactions and quantifying charge transfer, has not been the subject of a dedicated research publication.

Advanced Analytical Techniques in 3 Ethyl 4 Fluoroaniline Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 3-Ethyl-4-fluoroaniline. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework can be obtained.

¹H NMR: The proton NMR spectrum of this compound provides information on the number, environment, and connectivity of hydrogen atoms. The ethyl group will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling. The aromatic protons will appear as a complex multiplet, with their chemical shifts and coupling constants influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The protons of the amino group typically appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum will show distinct signals for the two carbons of the ethyl group and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon atom bonded to the fluorine will show a large coupling constant (¹JC-F), which is a characteristic feature in the ¹³C NMR of organofluorine compounds. mdpi.com

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. nih.govwikipedia.org this compound will exhibit a single resonance in its ¹⁹F NMR spectrum, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring. nih.govspectrabase.com The coupling of the fluorine nucleus with adjacent protons (³JH-F) and carbons (¹JC-F, ²JC-F, etc.) can provide further structural confirmation. The pH dependence of the ¹⁹F chemical shift has been characterized for a number of fluorine-substituted aniline (B41778) derivatives, demonstrating the sensitivity of this technique to the electronic environment of the fluorine atom. nih.gov

Expected NMR Data for this compound:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~1.2 | Triplet | ~7.5 | -CH₃ |

| ¹H | ~2.5 | Quartet | ~7.5 | -CH₂- |

| ¹H | ~3.5 | Broad Singlet | - | -NH₂ |

| ¹H | ~6.6-7.0 | Multiplet | - | Aromatic-H |

| ¹³C | ~15 | Singlet | - | -CH₃ |

| ¹³C | ~25 | Singlet | - | -CH₂- |

| ¹³C | ~115-150 | Multiple Signals | JC-F couplings | Aromatic-C |

| ¹⁹F | ~ -120 to -140 | Multiplet | JH-F couplings | Ar-F |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis.

Upon ionization, typically by electron impact (EI), the this compound molecule forms a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound.

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The analysis of this fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways for alkyl anilines would be expected. These include the loss of the ethyl group as a radical (•C₂H₅) to form a stable aminotropylium-like ion, or the loss of a methyl radical (•CH₃) from the ethyl group. The presence of the fluorine atom will also influence the fragmentation, potentially leading to the loss of HF. researchgate.net The fragmentation of fluoroanilines can be influenced by the position of the fluorine atom. researchgate.net

Expected Fragmentation Pattern for this compound:

| m/z | Ion Structure | Fragmentation Pathway |

| 139 | [C₈H₁₀FN]⁺• | Molecular Ion (M⁺•) |

| 124 | [C₇H₇FN]⁺ | Loss of •CH₃ |

| 110 | [C₆H₅FN]⁺• | Loss of C₂H₅• |

| 83 | [C₅H₄F]⁺ | Further fragmentation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

The IR and Raman spectra of this compound will exhibit characteristic bands corresponding to the vibrations of the N-H, C-H (aliphatic and aromatic), C-N, C-F, and C=C bonds.

N-H stretching: The amino group will show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches.

C-H stretching: The ethyl group will have aliphatic C-H stretching bands just below 3000 cm⁻¹, while the aromatic C-H stretches will appear just above 3000 cm⁻¹.

C=C stretching: The aromatic ring will exhibit characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

N-H bending: The N-H bending (scissoring) vibration of the amino group is expected around 1600-1650 cm⁻¹.

C-N stretching: The C-N stretching vibration will appear in the 1250-1350 cm⁻¹ region.

C-F stretching: The C-F stretching vibration is a strong absorption and is typically found in the 1200-1300 cm⁻¹ region.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies, which aids in the precise assignment of the experimental IR and Raman bands. tsijournals.com

Characteristic Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H Asymmetric Stretch | ~3480 | Weak |

| N-H Symmetric Stretch | ~3390 | Weak |

| Aromatic C-H Stretch | ~3050 | Strong |

| Aliphatic C-H Stretch | ~2970, 2880 | Moderate |

| C=C Aromatic Stretch | ~1620, 1510 | Strong |

| N-H Bend | ~1620 | Moderate |

| C-N Stretch | ~1290 | Moderate |

| C-F Stretch | ~1230 | Strong |

X-ray Diffraction (XRD) for Single Crystal Structure Determination and Conformational Insights

The analysis would reveal the precise conformation of the ethyl group relative to the aromatic ring and how the molecules arrange themselves in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound.

Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC-MS, GC-MS)

Advanced chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC is a powerful separation technique that can be used to separate this compound from impurities and starting materials. researchgate.net When coupled with a mass spectrometer, it allows for the identification of the separated components based on their mass-to-charge ratio. nih.govoup.com A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with a modifier such as formic acid, would be suitable for the analysis of this compound. researchgate.netoup.com HPLC-MS is particularly useful for monitoring reaction progress by quantifying the consumption of reactants and the formation of products over time.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another excellent technique for the analysis of volatile and thermally stable compounds like this compound. epa.govresearchgate.netnih.gov In GC, the compound is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer for detection and identification. GC-MS is highly sensitive and can be used to detect and quantify trace impurities. The choice of the GC column is critical for achieving good separation of the analyte from any potential isomers or related compounds.

Both HPLC-MS and GC-MS methods require validation to ensure their accuracy, precision, linearity, and sensitivity for the quantitative analysis of this compound. nih.govepa.gov

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior Studies

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques used to study the physical and chemical changes that occur in a material as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC can be used to determine its melting point and enthalpy of fusion. It can also be used to study phase transitions and to assess the purity of the compound, as impurities typically broaden the melting peak and lower the melting point.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is used to determine the thermal stability and decomposition profile of this compound. The TGA thermogram would show the temperature at which the compound begins to decompose and the temperature of maximum decomposition rate. Studies on the thermal decomposition of aniline derivatives suggest that the degradation process can be complex. researchgate.netmdpi.com The atmosphere (e.g., inert or oxidative) under which the analysis is performed can significantly influence the decomposition pathway.

Applications of 3 Ethyl 4 Fluoroaniline As a Key Synthetic Intermediate

Utilization in the Synthesis of Complex Fluorinated Heterocyclic Scaffolds

The incorporation of fluorine into heterocyclic systems is a widely employed strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. ekb.eg 3-Ethyl-4-fluoroaniline provides a valuable starting point for accessing such complex fluorinated molecules, including important classes like fluoroquinolones, azacycles, triazoles, and benzothiazoles.

Fluoroquinolones are a major class of synthetic broad-spectrum antibacterial agents, and their synthesis often relies on substituted anilines as key precursors. nih.govorientjchem.org The general and well-established route for constructing the core quinolone ring system is the Gould-Jacobs reaction. quimicaorganica.org This process involves the initial reaction of an aniline (B41778) derivative, such as this compound, with a diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative. This step forms an anilinomethylene malonic diethyl ester intermediate.

Subsequent thermal cyclization of this intermediate, typically conducted at high temperatures in a solvent like diphenyl ether, leads to the formation of the 4-oxo-1,4-dihydroquinoline-3-carboxylate ring system. orientjchem.org The ethyl and fluoro substituents from the original aniline are incorporated into the final quinolone structure at positions 7 and 6, respectively. This core can then be further functionalized, for instance, by N-alkylation and nucleophilic substitution at the C-7 position, to produce a diverse range of potent antibiotic compounds. orientjchem.orgmdpi.com

Table 1: Key Stages in Fluoroquinolone Synthesis via Gould-Jacobs Reaction

| Stage | Reaction Description | Key Reagents | Intermediate/Product Type |

| 1 | Condensation | Diethyl ethoxymethylenemalonate (EMME) | Anilinomethylene malonic ester |

| 2 | Thermal Cyclization | High-boiling solvent (e.g., Diphenyl ether) | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate |

| 3 | Saponification | Base (e.g., NaOH) | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid |

| 4 | N-Alkylation/Substitution | Alkyl halides, Heterocyclic amines | N-1 substituted fluoroquinolone |

N-aryl azacycles, such as N-aryl pyrrolidines and piperidines, are common structural motifs in pharmaceuticals and agrochemicals. ccspublishing.org.cn this compound can serve as the aryl source in modern synthetic methods for producing these heterocycles. One prominent method involves the reaction of an aniline derivative with a cyclic ether (e.g., tetrahydrofuran (B95107) for pyrrolidines, tetrahydropyran (B127337) for piperidines) mediated by a Lewis acid. nih.gov

For example, catalysts like trimethylaluminum (B3029685) (AlMe₃) or titanium tetrachloride (TiCl₄) have been shown to effectively promote this transformation. nih.govmdpi.com The reaction mechanism is thought to involve the formation of a metal-amide complex from the aniline, which then facilitates the nucleophilic opening of the cyclic ether. mdpi.com Subsequent intramolecular cyclization and dehydration yield the final N-aryl azacycle. The use of this compound in this reaction would directly lead to N-(3-ethyl-4-fluorophenyl) substituted azacycles, embedding the specific fluorine and ethyl substitution pattern into the final product. mdpi.comresearchgate.net

Benzothiazoles and triazoles are heterocyclic systems frequently found in compounds with a wide range of biological activities. nih.govnih.gov this compound is a suitable precursor for the synthesis of substituted benzothiazoles. A common synthetic route involves the reaction of a substituted aniline with potassium thiocyanate (B1210189) in the presence of bromine and acetic acid. orientjchem.orgresearchgate.net This sequence first generates a thiocyanate intermediate which then undergoes intramolecular cyclization to form the 2-aminobenzothiazole (B30445) ring. Applying this to this compound would produce 2-amino-7-ethyl-6-fluorobenzothiazole.

This benzothiazole (B30560) intermediate can be further elaborated into more complex fused heterocyclic systems. For instance, the 2-amino group can be converted into a hydrazine (B178648), which can then be used to construct fused triazole rings, leading to benzothiazolo[2,3-c] nih.govcolab.wsnii.ac.jptriazole derivatives. nih.gov These multi-ring systems are of interest for their potential pharmacological properties.

Table 2: Reagents for Heterocycle Synthesis from a Substituted Aniline

| Target Heterocycle | Key Reagents/Reaction Type | Intermediate |

| Benzothiazole | KSCN, Br₂, Acetic Acid | 2-Aminobenzothiazole derivative |

| Fused Triazole | Hydrazine Hydrate, then cyclizing agent | 2-Hydrazinobenzothiazole, then Benzothiazolo-triazole |

| Azacycle | Tetrahydrofuran (THF), TiCl₄ or AlMe₃ | N-Aryl pyrrolidine (B122466) derivative |

Role in the Formation of Functionalized Aromatic Systems and Polymers

Beyond heterocycles, this compound is a building block for creating larger aromatic systems and functional polymers. The amino group provides a handle for polymerization and for conversion into other functionalities suitable for cross-coupling reactions.

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and unique doping/dedoping chemistry. nii.ac.jp The properties of PANI can be finely tuned by introducing substituents onto the aniline monomer. The chemical or electrochemical oxidative polymerization of this compound yields poly(this compound), a derivative with modified characteristics.

The polymerization is typically carried out in an acidic medium using an oxidant like ammonium (B1175870) persulfate. colab.wsresearchgate.net The presence of the fluorine atom, an electron-withdrawing group, is known to influence the electronic structure, solubility, and thermal stability of the resulting polymer. colab.wsmetu.edu.tr For instance, fluorinated polyanilines can exhibit reduced particle size and altered interactions in composite materials. colab.ws The ethyl group, being an electron-donating and sterically bulky group, would further modify the polymer's morphology, processability, and conductivity compared to unsubstituted or only fluorinated polyanilines.

Substituted biphenyls are privileged structures in materials science and medicinal chemistry. researchgate.net this compound can be readily converted into a versatile intermediate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govacs.org The synthesis begins with the conversion of the amino group of this compound into a more suitable leaving group for such reactions. This is typically achieved via a Sandmeyer-type reaction, where the aniline is diazotized with nitrous acid and subsequently treated with a halide salt (e.g., CuBr, KI) to install a bromine or iodine atom, yielding a halo-ethyl-fluorobenzene derivative.

This aryl halide can then be coupled with a variety of arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to form substituted biphenyls. acs.org This methodology allows for the precise and modular construction of complex polyaromatic systems where one of the rings bears the specific 3-ethyl-4-fluoro substitution pattern. beilstein-journals.org This approach provides access to a vast chemical space of novel fluorinated biaryl compounds. nih.gov

Application as a Building Block for Ligands in Homogeneous and Heterogeneous Catalysis

Extensive research into the applications of this compound has revealed its primary role as an intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. However, a comprehensive review of scientific literature and patent databases indicates a notable absence of its specific application as a building block for ligands in either homogeneous or heterogeneous catalysis.

While substituted anilines, including various fluoroaniline (B8554772) isomers, are commonly employed as precursors for a wide array of ligands—such as N-heterocyclic carbenes (NHCs), phosphines, and Schiff bases—that are crucial for modern catalytic processes, this compound has not been identified as a starting material in these synthetic routes.

The electronic and steric properties of ligands are critical to the efficacy of a catalyst, influencing its activity, selectivity, and stability. The specific combination of an ethyl group at the 3-position and a fluorine atom at the 4-position of the aniline ring would impart a unique electronic and steric profile to any resulting ligand. However, the catalytic potential of ligands derived from this particular aniline does not appear to have been explored or reported in the available scientific literature.

Therefore, there are no detailed research findings or data tables to present regarding the application of this compound in the synthesis of ligands for catalysis. Further research in this area could potentially unveil novel catalytic activities, but at present, this remains an unexplored field of study.

Future Research Directions and Emerging Areas in 3 Ethyl 4 Fluoroaniline Chemistry

Development of Highly Sustainable and Economically Viable Synthetic Routes

The industrial relevance of any chemical compound is intrinsically linked to the efficiency and environmental impact of its synthesis. While traditional methods for producing substituted anilines exist, a significant future direction lies in the development of green, sustainable, and cost-effective manufacturing processes for 3-Ethyl-4-fluoroaniline.

Research in this area will likely focus on several key strategies:

Catalyst Innovation: A primary goal is to move beyond stoichiometric reagents and expensive or toxic heavy metal catalysts. Future routes may employ earth-abundant metal catalysts (such as iron or copper) or even metal-free catalytic systems. The development of heterogeneous catalysts that can be easily recovered and reused will be crucial for minimizing waste and improving economic feasibility. For instance, methods for preparing fluoroanilines often involve the hydrogenation of a corresponding nitroaromatic precursor using catalysts like Palladium on carbon (Pd/C). chemicalbook.comgoogle.com Research could focus on enhancing the efficiency and reusability of such catalysts or finding lower-cost alternatives.

Process Intensification: The principles of process intensification, such as the use of continuous flow reactors instead of traditional batch processing, offer significant advantages. Flow chemistry can provide better control over reaction parameters (temperature, pressure), improve safety, and increase yield, all of which contribute to a more economical and sustainable process.

Green Solvents: The replacement of volatile and hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents is a critical aspect of sustainable synthesis. Research will be needed to adapt existing synthetic methods or develop new ones that are compatible with these environmentally benign solvent systems.

Table 1: Comparison of Synthetic Route Objectives

| Feature | Traditional Routes | Future Sustainable Routes |

|---|---|---|

| Catalysts | Often rely on precious metals (e.g., Palladium, Platinum); may be homogeneous and difficult to recover. google.com | Focus on earth-abundant metals (e.g., Iron), heterogeneous catalysts, and metal-free options for easy separation and reuse. |

| Solvents | Typically use volatile organic compounds (VOCs). | Emphasis on green solvents like water, ionic liquids, or solvent-free conditions. |

| Efficiency | Multi-step processes are common, potentially with lower overall yields and atom economy. | Prioritization of one-pot or flow chemistry processes to increase yield and reduce waste. google.com |

| Feedstocks | Often derived from petrochemical sources. | Exploration of bio-based starting materials. |

Exploration of Novel and Unconventional Reactivity Patterns

The electronic and steric properties of this compound make it a fascinating substrate for exploring new chemical reactions. The aniline (B41778) amine group is a powerful ortho-, para-director in electrophilic aromatic substitution, but the presence and positions of the ethyl and fluoro substituents create a unique electronic environment that could be exploited for unconventional reactivity. youtube.com

Future research will likely investigate:

Remote C-H Functionalization: A major frontier in organic synthesis is the selective activation and functionalization of C-H bonds, which are typically unreactive. researchgate.net For this compound, this could involve developing catalytic systems that can selectively target the C-H bonds at the C2, C5, or C6 positions of the aromatic ring, or even the C-H bonds of the ethyl group. This would provide direct access to a wide range of new derivatives that are difficult to synthesize using traditional methods.

Regiocontrolled Reactions: The directing effects of the amino, ethyl, and fluoro groups can be in competition or in concert. Understanding and controlling the regioselectivity of reactions is paramount. Research could explore how different catalysts or reaction conditions can switch the outcome of a reaction, for example, favoring substitution at the C5 position over the typically more activated C2 position. Methods for achieving meta-substitution in anilines, which challenge the inherent ortho-/para-directivity, are of particular interest. beilstein-journals.org

Novel Cyclization Strategies: The molecule can serve as a precursor for synthesizing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. Future work could focus on developing novel intramolecular or intermolecular cyclization reactions to construct complex fused-ring systems. This might involve leveraging the reactivity of the amine group in concert with a functionalized ortho position.

Fluorine-Specific Reactivity: The fluorine atom is not merely a passive substituent. Its high electronegativity influences the entire molecule, and it can participate in specific interactions. Research into reactions that leverage the fluorine atom, such as those involving halogen bonding or unique nucleophilic aromatic substitution patterns, could unlock new synthetic pathways.

Advanced Computational Modeling for Predictive Organic Synthesis

The integration of computational chemistry with experimental work is revolutionizing how synthetic routes are designed and optimized. For this compound, advanced computational modeling can provide invaluable insights and accelerate discovery.

Key areas for future computational research include: